molecular formula C16H11N5OS B304558 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile

2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile

Cat. No. B304558
M. Wt: 321.4 g/mol
InChI Key: HNKZIVSHIUSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile, also known as CMSP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile is not fully understood. However, it has been proposed that 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics. 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. Additionally, 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to exhibit low toxicity in vitro and in vivo studies. However, one limitation of using 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For research on 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile include elucidating its mechanism of action, determining its pharmacokinetics and pharmacodynamics, and evaluating its efficacy in animal models of cancer and viral infections. Additionally, further studies are needed to investigate the potential of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile as a lead compound for the development of novel anticancer and antiviral agents.
In conclusion, 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its potent cytotoxic effects against cancer cells and inhibitory effects on viral replication make it a promising lead compound for the development of novel anticancer and antiviral agents. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models.

Synthesis Methods

The synthesis of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile involves the reaction of 4-methoxybenzaldehyde, malononitrile, and 2-amino-4-(methylthio)pyridine-3,5-dicarbonitrile in the presence of sodium ethoxide. The resulting product is then treated with cyanomethyl chloride to yield 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile.

Scientific Research Applications

2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer cells. Additionally, 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile has been found to inhibit the replication of hepatitis B virus and herpes simplex virus.

properties

Product Name

2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-amino-6-(cyanomethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H11N5OS/c1-22-11-4-2-10(3-5-11)14-12(8-18)15(20)21-16(13(14)9-19)23-7-6-17/h2-5H,7H2,1H3,(H2,20,21)

InChI Key

HNKZIVSHIUSJJD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N

Origin of Product

United States

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